2-acetamido-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(methylthio)butanamide
Description
Propriétés
IUPAC Name |
2-acetamido-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F2N4O3S/c1-10(23)20-12(5-8-26-2)15(24)19-9-13-21-14(22-25-13)11-3-6-16(17,18)7-4-11/h11-12H,3-9H2,1-2H3,(H,19,24)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAQQURVBCRQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(methylthio)butanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the difluorocyclohexyl group: This step may involve the use of difluorocyclohexyl halides or other suitable reagents.
Attachment of the acetamido group: This can be done through acylation reactions.
Incorporation of the methylthio group: This step may involve thiolation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Oxidation of Methylthio Group
The methylthio (-SMe) moiety undergoes oxidation under controlled conditions:
The sulfoxide formation is reversible under reducing conditions (e.g., Zn/HOAc), while sulfones are stable terminal products .
Hydrolysis of Acetamido Group
The acetamido (-NHCOCH<sub>3</sub>) group shows pH-dependent stability:
1,2,4-Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole core participates in nucleophilic and electrophilic reactions:
Fluorocyclohexyl Substituent Effects
The 4,4-difluorocyclohexyl group modifies electronic and steric properties:
-
Electronic effects : Enhances oxadiazole ring stability through electron-withdrawing inductive effects (-I)
-
Steric effects : Reduces reaction rates in bulky transition states (e.g., cycloadditions) by ~40% compared to non-fluorinated analogs
-
Hydrogen bonding : Fluorine atoms participate in weak C-F···H-N interactions during crystallization
Thioether-Alkyl Chain Reactivity
The -(CH<sub>2</sub>)<sub>3</sub>-SMe chain shows unique behavior:
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Plasma stability (human, 37°C) | t<sub>1/2</sub> = 8.2 hr | LC-MS/MS | |
| Hydrolytic stability (pH 7.4) | 94% intact after 24 hr | HPLC | |
| Thermal decomposition | Onset at 218°C | TGA |
Comparative Reactivity Table
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Anti-inflammatory Properties
- Research indicates that compounds similar to 2-acetamido-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(methylthio)butanamide exhibit anti-inflammatory effects. These compounds can modulate pathways involved in inflammation and may be beneficial in treating conditions like arthritis and other inflammatory diseases.
-
Antimicrobial Activity
- Preliminary studies suggest that the compound may possess antimicrobial properties. The oxadiazole moiety is known for its biological activity against various pathogens, making it a candidate for developing new antimicrobial agents.
-
Cancer Research
- The compound's structure suggests potential activity against cancer cell lines. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study 1: Anti-inflammatory Activity
A study conducted on derivatives of oxadiazole compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that the incorporation of specific substituents could enhance anti-inflammatory effects, making this class of compounds valuable for therapeutic development against chronic inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In a series of tests against Gram-positive and Gram-negative bacteria, a related compound showed effective inhibition of bacterial growth at low concentrations. This suggests that 2-acetamido-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(methylthio)butanamide could be explored further as a potential antibiotic.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of arthritis and inflammation |
| Antimicrobial | Inhibition of bacterial growth | Development of new antibiotics |
| Cancer research | Induction of apoptosis in cancer cells | Potential cancer therapies |
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Insights
Oxadiazole vs. Triazole Cores :
- The target compound’s 1,2,4-oxadiazole ring may offer superior metabolic stability compared to triazole-based analogs (Table 1), as oxadiazoles are less prone to enzymatic degradation .
- However, triazole derivatives exhibit stronger anti-exudative effects in vivo (e.g., 55% inhibition at 10 mg/kg vs. diclofenac’s 60% at 8 mg/kg) , suggesting that the oxadiazole substitution in the target compound may trade efficacy for stability.
Fluorinated Cyclohexyl vs. Aromatic substituents in lipoxygenase inhibitors (e.g., IC₅₀ = 0.42 µM for chlorophenyl derivatives) suggest higher potency than aliphatic fluorinated groups, which may prioritize pharmacokinetics over target affinity .
Methylthio Group: The SCH₃ group in the butanamide chain may confer redox-modulatory effects, unlike oxygen-based ethers in phenoxyacetamido derivatives . This could expand therapeutic utility to oxidative stress-related pathologies.
Research Implications and Limitations
- Advantages : The combination of fluorinated aliphatic, oxadiazole, and sulfur-containing groups positions the compound as a promising candidate for diseases requiring prolonged bioavailability (e.g., chronic inflammation) .
- Limitations : Lack of explicit potency data (e.g., IC₅₀, ED₅₀) for the target compound necessitates further in vitro and in vivo validation. Structural similarities to lipoxygenase inhibitors (Table 1) suggest a plausible mechanism of action, but target engagement remains unconfirmed .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodology : Multi-step synthesis typically involves (i) oxadiazole ring formation via cyclization of acylhydrazides with nitriles under basic conditions (e.g., K₂CO₃ in DMF) , (ii) coupling of the oxadiazole core with functionalized acetamide intermediates using chloroacetyl chloride or similar reagents , and (iii) purification via recrystallization or column chromatography. Reaction monitoring by TLC (e.g., hexane:ethyl acetate systems) ensures intermediate purity .
- Critical Factors : Temperature control (<5°C during exothermic steps), stoichiometric ratios of heterocyclic precursors, and inert atmosphere to prevent oxidation of sulfur-containing groups (e.g., methylthio moiety) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison with standards) .
- Structural Confirmation :
- ¹H/¹³C NMR : Peaks for methylthio (δ ~2.1 ppm), difluorocyclohexyl (δ ~4.5–5.0 ppm), and oxadiazole protons (δ ~8.1 ppm) .
- HRMS : Exact mass matching calculated [M+H]⁺ (e.g., m/z 430.2 for analogous oxadiazoles) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.5% of theoretical values .
Q. What stability challenges are associated with this compound under laboratory conditions?
- Degradation Risks : Hydrolysis of the oxadiazole ring in acidic/basic media or prolonged exposure to light .
- Mitigation : Store in amber vials at –20°C under nitrogen. Use buffered solutions (pH 6–8) during biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during oxadiazole formation?
- Design of Experiments (DoE) :
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, DCM, THF | DMF (polar aprotic) |
| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ (1.5 eq) |
| Temp. | 25°C vs. reflux | 80°C (reflux) |
- Outcome : Yield increased from 45% to 72% using DMF/K₂CO₃ at reflux .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?
- Hypothesis Testing :
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .
- Solubility : Use co-solvents (e.g., PEG-400) in vivo if poor aqueous solubility masks efficacy .
- Case Study : A structurally similar oxadiazole derivative showed potent in vitro antimicrobial activity (MIC = 2 µg/mL) but failed in murine models due to protein binding; formulation with cyclodextrin improved bioavailability .
Q. How can SAR studies systematically optimize therapeutic potential?
- Approach :
- Core Modifications : Replace 4,4-difluorocyclohexyl with cyclohexyl or aromatic groups to assess steric/electronic effects on target binding .
- Side Chain Variations : Compare methylthio (-SMe) with sulfone (-SO₂Me) to evaluate oxidation-state impact on activity .
- Data-Driven Example :
| Derivative | IC₅₀ (Target Enzyme) | LogP |
|---|---|---|
| Parent Compound | 18 nM | 3.2 |
| -SO₂Me Analog | 42 nM | 2.8 |
- Conclusion: Hydrophobicity (-SMe) enhances membrane permeability but may reduce solubility .
Q. What in vivo models are appropriate for evaluating neuroprotective or anticancer effects?
- Model Selection :
- Neuroprotection : Aβ-induced cognitive decline in transgenic mice (e.g., APP/PS1) for Alzheimer’s-related targets .
- Cancer : Xenograft models (e.g., HCT-116 colorectal tumors) with biweekly compound administration (10 mg/kg, IP) .
- Endpoint Analysis : Histopathology (tumor apoptosis) and biomarker quantification (e.g., caspase-3 for apoptosis) .
Contradictory Data Analysis
Q. How should discrepancies in enzyme inhibition assays be addressed?
- Troubleshooting Checklist :
- Assay Conditions : Confirm pH (7.4 vs. 6.8 alters oxadiazole protonation) .
- Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (post-translational modifications affect activity) .
- Case Example : A 1,2,4-oxadiazole derivative showed IC₅₀ = 50 nM in recombinant kinase assays but no activity in cell-based assays due to off-target binding; SPR analysis identified nonspecific interactions .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
